molecular formula C10H13ClO B13776070 Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- CAS No. 98973-72-9

Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-

Cat. No.: B13776070
CAS No.: 98973-72-9
M. Wt: 184.66 g/mol
InChI Key: FIGFUHYDKWUBQU-NQMVMOMDSA-N
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Description

Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-: is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane framework with a carbonyl chloride functional group at the 7th position and two methyl groups at the 3rd and 6th positions. The stereochemistry is specified as (1alpha,6alpha,7beta), indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the carbonyl chloride group and the methyl substituents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can convert the carbonyl chloride group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and bases are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include amides, esters, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Carbonyl chloride compounds: Molecules with the carbonyl chloride functional group but different core structures.

Uniqueness

The uniqueness of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- lies in its specific combination of a bicyclic framework with a carbonyl chloride group and methyl substituents, which imparts distinct chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of Bicyclo(410)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

98973-72-9

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(1R,6R,7S)-3,6-dimethylbicyclo[4.1.0]hept-2-ene-7-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h5,7-8H,3-4H2,1-2H3/t7-,8-,10-/m1/s1

InChI Key

FIGFUHYDKWUBQU-NQMVMOMDSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H]([C@@]2(CC1)C)C(=O)Cl

Canonical SMILES

CC1=CC2C(C2(CC1)C)C(=O)Cl

Origin of Product

United States

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